(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Overview
Description
D-Arabinose, also known as (+/-)-arabinose or aloe sugar, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. D-Arabinose is soluble (in water) and a very weakly acidic compound (based on its pKa). D-Arabinose has been primarily detected in feces. Within the cell, D-arabinose is primarily located in the cytoplasm. D-Arabinose exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, D-arabinose can be found in sweet basil and tamarind. This makes D-arabinose a potential biomarker for the consumption of these food products.
Aldehydo-D-arabinose is an aldehydo-arabinose and a D-arabinose. It is an enantiomer of an aldehydo-L-arabinose.
Properties
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-WDCZJNDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041610, DTXSID70858954 | |
Record name | Arabinose | |
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Record name | D-Arabinose | |
Source | EPA DSSTox | |
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Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | D-Arabinose | |
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CAS No. |
147-81-9, 10323-20-3, 20235-19-2 | |
Record name | Arabinose | |
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Record name | D-Arabinose | |
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Record name | Arabinose | |
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Record name | Arabinose, D- | |
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Record name | D-Arabinose | |
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Record name | Arabinose | |
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Record name | Arabinose | |
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Record name | D-Arabinose | |
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Record name | D-arabinose | |
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Record name | Arabinose | |
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Record name | DL-arabinose | |
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Record name | ARABINOSE, D- | |
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Record name | ARABINOSE, DL- | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DL-Arabinose?
A1: DL-Arabinose has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.
Q2: Is there any spectroscopic data available for DL-Arabinose?
A2: Yes, [] one study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the structure of DL-Arabinose derivatives, providing insights into their conformational properties. [] Another study used Gas Chromatography-Mass Spectrometry (GC-MS) to identify DL-Arabinose within plant extracts, confirming its presence based on retention time, molecular weight, and fragmentation patterns. [, , , , , ]
Q3: How does the stability of DL-Arabinose vary under different storage conditions?
A3: While specific stability studies on DL-Arabinose were not provided in the research, [] one study investigated the impact of low-temperature storage on pitaya pollen, which revealed changes in D-arabinose 5-phosphate levels. This suggests that temperature can influence the stability of DL-Arabinose and its derivatives.
Q4: Are there any known enzymes that utilize DL-Arabinose as a substrate?
A4: Yes, DL-Arabinose is a substrate for D-arabinose isomerase, an enzyme crucial for D-arabinose metabolism in bacteria. [, , ] This enzyme catalyzes the reversible isomerization of DL-Arabinose to D-ribulose, a key step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo) - an essential component of lipopolysaccharide in Gram-negative bacteria. [, ]
Q5: How does the structure of DL-Arabinose relate to its interaction with D-arabinose isomerase?
A5: While the provided research doesn't delve into the specifics of the binding interaction, it's known that D-arabinose isomerase exhibits specificity for DL-Arabinose over other sugars. This suggests a precise recognition mechanism based on the stereochemistry of the DL-Arabinose molecule. []
Q6: Are there any known inhibitors of D-arabinose isomerase that utilize structural features similar to DL-Arabinose?
A6: Yes, [] a study found that (hydroxymethyl)-amino methane and its analogs, which share structural similarities with DL-Arabinose, act as non-competitive inhibitors of D-arabinose isomerase. This implies that the amino group and spatial arrangement of functional groups in these molecules play a role in enzyme binding.
Q7: Can copper-containing solids catalyze reactions involving DL-Arabinose?
A7: Yes, [] research has shown that copper(II)-exchanged Y faujasite can catalyze the Ruff oxidative degradation of calcium D-gluconate to D-arabinose in the presence of hydrogen peroxide. While this reaction involves the production of D-arabinose, it highlights the potential for using copper-based catalysts in transformations involving DL-Arabinose derivatives.
Q8: How do structural modifications of DL-Arabinose influence its biological activity?
A8: [] One study investigating isofagomine lactams, which are structurally similar to sugars including DL-Arabinose, found that modifications to the sugar ring significantly impacted their ability to inhibit glycosidases. This suggests that even minor changes to the DL-Arabinose structure could affect its interaction with enzymes and alter its biological activity.
Q9: Are there specific modifications of DL-Arabinose that enhance its ability to act as a glycosidase inhibitor?
A9: While the research doesn't directly address DL-Arabinose modifications for enhanced glycosidase inhibition, [] the study on isofagomine lactams, which are structurally analogous to sugars, suggests that incorporating a lactam ring within the sugar framework can significantly enhance their inhibitory potency against specific glycosidases.
Q10: What are the potential applications of DL-Arabinose in different fields?
A10: DL-Arabinose has several potential applications:
- Biomedical Research: DL-Arabinose derivatives, like isofagomine lactams, show promise as glycosidase inhibitors, with potential applications in treating diseases like diabetes, viral infections, and cancer. []
- Food Industry: DL-Arabinose could potentially serve as a low-calorie sweetener, similar to other rare sugars, but further research is needed to assess its taste profile and safety. []
- Chemical Synthesis: DL-Arabinose serves as a chiral starting material for synthesizing complex molecules, including pharmaceuticals and other biologically active compounds. [, , , , ]
Q11: Does DL-Arabinose interact with the blood-brain barrier?
A11: While specific research on DL-Arabinose and the blood-brain barrier wasn't provided, [] one study mentioned the potential for certain sugars, including D-arabinose, to penetrate the blood-brain barrier when combined with specific amino acids. This suggests that DL-Arabinose might possess some level of interaction with this barrier, although further research is needed to confirm and understand this interaction.
Q12: Does DL-Arabinose play a role in bacterial pathogenesis?
A12: While DL-Arabinose itself might not be directly involved in bacterial pathogenesis, it plays a crucial role in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. [, ] LPS is a major virulence factor, contributing to bacterial evasion of the host immune system and promoting inflammation.
Q13: Can DL-Arabinose influence bacterial hemagglutination?
A13: [] Research on Bacteroides fragilis showed that DL-Arabinose, along with other sugars like D-mannose, D-galactose, and D-xylose, could inhibit hemagglutination induced by certain strains. This suggests a potential role for DL-Arabinose in modulating bacterial adherence to host cells, although the specific mechanisms require further investigation.
Q14: What analytical techniques are commonly used to identify and quantify DL-Arabinose?
A14: Common analytical methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies DL-Arabinose based on its retention time and mass-to-charge ratio. [, , , , , ]
- Thin-Layer Chromatography (TLC): This technique provides a simple and rapid method for identifying DL-Arabinose based on its migration on a silica gel plate. []
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